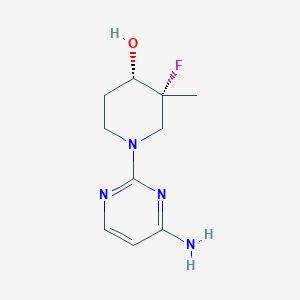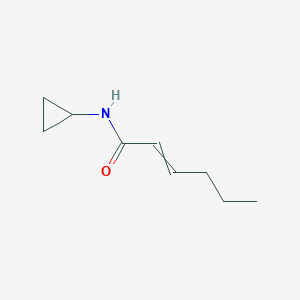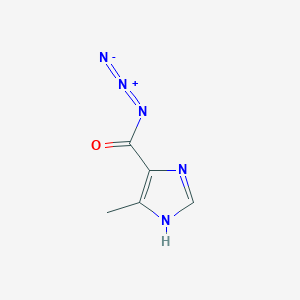
4-methyl-1H-Imidazole-5-carbonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-Imidazole-5-carbonyl azide is a chemical compound with the molecular formula C5H5N5O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-5-carbonyl azide typically involves the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with a suitable azide source, such as sodium azide, under specific reaction conditions. The process often requires the use of a dehydrating agent like thionyl chloride to facilitate the formation of the azide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1H-Imidazole-5-carbonyl azide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used to substitute the azide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-1H-Imidazole-5-carbonyl azide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1H-Imidazole-5-carbonyl azide involves its interaction with specific molecular targets, such as enzymes or receptors. The azide group can undergo chemical transformations that enable the compound to bind to or modify these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1H-Imidazole-5-carboxaldehyde: A related compound with an aldehyde group instead of an azide group.
4-Methyl-1H-Imidazole-5-carboxylic acid: The precursor to 4-Methyl-1H-Imidazole-5-carbonyl azide.
4-Methyl-1H-Imidazole: The parent imidazole compound without additional functional groups.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
71704-68-2 |
|---|---|
Fórmula molecular |
C5H5N5O |
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
5-methyl-1H-imidazole-4-carbonyl azide |
InChI |
InChI=1S/C5H5N5O/c1-3-4(8-2-7-3)5(11)9-10-6/h2H,1H3,(H,7,8) |
Clave InChI |
IDEIHGRHKDPZHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


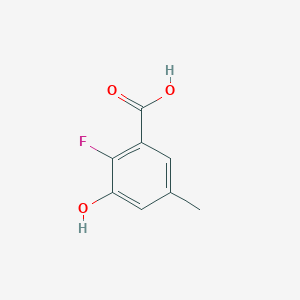
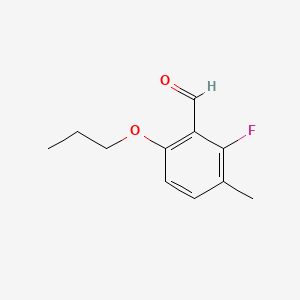


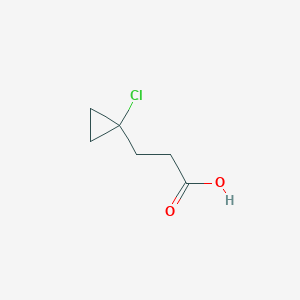
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
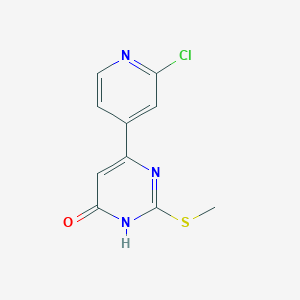
![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
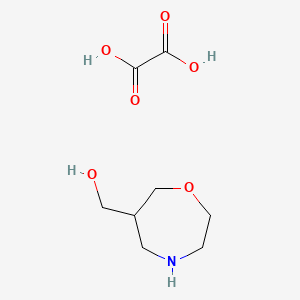
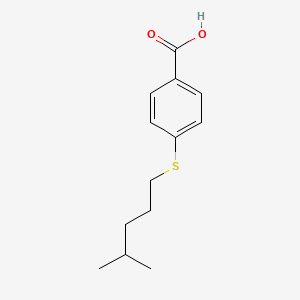
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
